molecular formula C19H27BO4 B8080213 Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate

Cat. No.: B8080213
M. Wt: 330.2 g/mol
InChI Key: WXMZDGPJQYCDTC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate is a complex organic compound featuring a cyclobutane ring, a phenyl group, and a boronate ester. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester site, forming phenol derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for Substitution: Lewis acids like aluminum chloride, ferric chloride.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its boronate ester group, which can interact with diols and other biomolecules.

    Medicine: Explored for drug development, especially in designing boron-containing pharmaceuticals with unique pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The compound’s effects are primarily mediated through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various catalytic and binding processes, influencing molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclobutane ring and ester group, making it less versatile in certain synthetic applications.

    Cyclobutylboronic Acid: Similar cyclobutane structure but without the phenyl group, limiting its use in aromatic substitution reactions.

    Pinacolborane: Contains the boronate ester but lacks the phenyl and cyclobutane moieties, reducing its applicability in complex organic synthesis.

Uniqueness

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate stands out due to its combination of a boronate ester, phenyl group, and cyclobutane ring, offering unique reactivity and versatility in synthetic chemistry.

Properties

IUPAC Name

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BO4/c1-6-22-16(21)19(12-7-13-19)14-8-10-15(11-9-14)20-23-17(2,3)18(4,5)24-20/h8-11H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMZDGPJQYCDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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